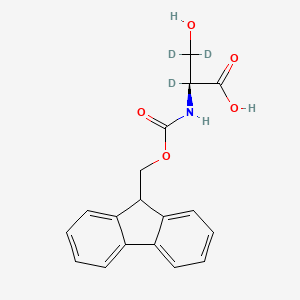

Fmoc-Ser-OH-d3

描述

属性

分子式 |

C18H17NO5 |

|---|---|

分子量 |

330.3 g/mol |

IUPAC 名称 |

(2S)-2,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1/i9D2,16D |

InChI 键 |

JZTKZVJMSCONAK-BUYVNXHGSA-N |

手性 SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

规范 SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

The Role of Fmoc-Ser-OH-d3 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and quantitative landscape of modern biological research, stable isotope-labeled compounds are indispensable tools. Among these, deuterated amino acids play a pivotal role in mass spectrometry-based proteomics, metabolic studies, and structural biology. This technical guide provides an in-depth exploration of Fmoc-Ser-OH-d3, a deuterated and protected serine derivative, detailing its applications, the underlying principles, and practical methodologies for its use in research and drug development. This compound is the deuterium-labeled counterpart of Fmoc-Ser-OH, a standard building block in peptide synthesis.[1] The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amino acid's N-terminus, crucial for the stepwise assembly of peptide chains in Solid-Phase Peptide Synthesis (SPPS).[2] The "-d3" designation indicates that three hydrogen atoms in the serine molecule have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[1] This isotopic substitution is the key to its utility in quantitative analysis.

Core Applications of this compound

The primary application of this compound is in the synthesis of stable isotope-labeled (SIL) peptides. These SIL peptides, which are chemically identical to their endogenous counterparts but have a known mass difference, serve as ideal internal standards for a variety of research applications.

Quantitative Proteomics: Absolute Quantification (AQUA)

This compound is a key reagent for synthesizing heavy-labeled peptide standards, which are crucial for the absolute quantification of proteins and for validating results from relative quantification experiments.[3] This approach, often termed AQUA (Absolute QUantification of proteins), allows for the precise determination of the concentration of a specific protein in a complex biological sample, such as cell lysates, plasma, or tissue homogenates.[3][4]

The workflow involves synthesizing a peptide that is a fragment of the protein of interest, incorporating one or more stable isotope-labeled amino acids, such as that derived from this compound. A known quantity of this "heavy" peptide is then spiked into a biological sample. After proteolytic digestion, the sample is analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer can distinguish between the endogenous "light" peptide and the spiked-in "heavy" standard due to the mass difference imparted by the deuterium atoms. By comparing the signal intensities of the light and heavy peptide pairs, the absolute quantity of the endogenous peptide, and by extension the parent protein, can be accurately calculated.[3][5]

Metabolic Labeling and Flux Analysis

Deuterated amino acids, including serine, are valuable tracers for elucidating metabolic pathways.[6] While this compound is primarily used for peptide synthesis, the resulting deuterated peptides can be used to study peptide and protein metabolism. More directly, deuterated serine (without the Fmoc group) is used in metabolic labeling studies to trace the fate of serine in cellular metabolism. Serine is a central node in one-carbon metabolism, which is critical for the synthesis of nucleotides, amino acids, and for methylation reactions. By introducing deuterated serine to cells, researchers can track its incorporation into various downstream metabolites using mass spectrometry or NMR, providing insights into metabolic fluxes in normal and diseased states.[6]

Structural Biology via Nuclear Magnetic Resonance (NMR)

In protein NMR spectroscopy, the substitution of protons with deuterons can simplify complex spectra and reduce signal overlap, which is particularly useful for studying the structure and dynamics of larger proteins.[7] While uniform deuteration is common, selective labeling with specific deuterated amino acids can provide more detailed structural information. Peptides synthesized with this compound can be used in NMR studies to probe the local environment and dynamics of the serine residue within the peptide or a protein-peptide complex.

Pharmacokinetic Studies

The replacement of hydrogen with deuterium can alter the metabolic fate of a molecule due to the Kinetic Isotope Effect (KIE).[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond, often mediated by cytochrome P450 enzymes.[6] Peptides containing deuterated amino acids, synthesized using reagents like this compound, can be used in pharmacokinetic studies to investigate their metabolic stability and clearance rates.[8][9] This can be a valuable strategy in drug development to enhance the half-life and improve the overall pharmacokinetic profile of peptide-based therapeutics.[9][10][11]

Data Presentation

Quantitative data from experiments utilizing peptides synthesized with this compound are typically presented in tabular format for clarity and ease of comparison.

Table 1: Example Data from an AQUA Experiment for Protein Quantification

| Protein Target | Endogenous Peptide Sequence | Heavy Standard Sequence | Sample Condition | Endogenous Peptide Signal (cps) | Heavy Standard Signal (cps) | Calculated Concentration (fmol/µg protein) |

| Kinase XYZ | VLS(pT)PQR | VLS(pT)PQR (Ser-d3) | Control | 1.25E+05 | 2.50E+05 | 5.0 |

| Kinase XYZ | VLS(pT)PQR | VLS(pT)PQR (Ser-d3) | Treated | 3.75E+05 | 2.50E+05 | 15.0 |

This table illustrates how the signal intensities of the endogenous (light) and deuterated (heavy) peptides are used to calculate the absolute concentration of the target protein under different experimental conditions.

Table 2: Pharmacokinetic Parameters of a Peptide with and without Deuteration

| Peptide Version | Half-life (t½) in plasma (min) | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) |

| Non-deuterated | 30.5 ± 4.2 | 15.2 ± 2.1 | 0.65 ± 0.08 |

| Deuterated (Ser-d3) | 55.1 ± 6.8 | 8.5 ± 1.5 | 0.68 ± 0.09 |

This table shows a hypothetical comparison of pharmacokinetic parameters, demonstrating the potential impact of deuteration on peptide stability and clearance.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Deuterated Peptide Standard

This protocol describes the manual synthesis of a short, deuterated peptide using this compound on a Rink Amide resin for C-terminal amide peptides.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (relative to resin loading) and 3 equivalents of OxymaPure in DMF.

-

Add 3 equivalents of DIC to the amino acid solution to pre-activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Wash the resin with DMF.

-

-

Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the incorporation of the deuterated serine, use this compound in the coupling step.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.

-

Peptide Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized deuterated peptide by mass spectrometry and analytical HPLC.

Absolute Quantification of a Target Protein using the Deuterated Peptide Standard

This protocol outlines the use of the synthesized deuterated peptide for protein quantification in a cell lysate sample.

Materials:

-

Cell lysate containing the protein of interest

-

Synthesized and purified deuterated peptide standard, accurately quantified (e.g., by amino acid analysis)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system

Procedure:

-

Protein Quantification of Lysate: Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

-

Sample Preparation:

-

Aliquot a known amount of total protein from the cell lysate (e.g., 50 µg).

-

Spike in a known amount of the deuterated peptide standard (e.g., 50 fmol).

-

Reduction and Alkylation: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate in the dark for 30 minutes.

-

Digestion: Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Acidify the digested sample with formic acid.

-

Analyze the sample by LC-MS/MS using a targeted method (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM).

-

Set up the mass spectrometer to specifically monitor the precursor and fragment ions for both the endogenous (light) and the deuterated (heavy) peptides.

-

-

Data Analysis:

-

Integrate the peak areas for the light and heavy peptide transitions.

-

Calculate the ratio of the light to heavy peptide signals.

-

Determine the absolute amount of the endogenous peptide using the following formula: Amount of Endogenous Peptide = (Signal Ratio (Light/Heavy)) * (Known Amount of Heavy Standard)

-

Convert the amount of peptide to the amount of protein based on their respective molecular weights.

-

Mandatory Visualizations

Caption: Workflow for absolute protein quantification using a deuterated peptide standard synthesized with this compound.

Caption: A generic signaling pathway where absolute quantification of a key protein (Kinase 2) can be achieved using a deuterated peptide standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]

- 5. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. workflowhub.eu [workflowhub.eu]

- 8. lifetein.com [lifetein.com]

- 9. lifetein.com [lifetein.com]

- 10. US20140058790A1 - Deuterated peptides - Google Patents [patents.google.com]

- 11. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Fmoc-Ser-OH-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of the deuterated amino acid derivative, Fmoc-Ser-OH-d3. This isotopically labeled compound is a valuable tool in drug development, proteomics, and metabolic research, primarily utilized as an internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies.[1]

Core Chemical Properties

Quantitative data for this compound is not extensively available in publicly accessible literature. Therefore, the following table presents the available data for this compound alongside the well-documented properties of its non-deuterated analog, Fmoc-Ser-OH, for comparative purposes. The primary difference imparted by deuteration is an increase in molecular weight. Other physical properties such as melting point and solubility are expected to be very similar to the non-deuterated compound.

| Property | This compound | Fmoc-Ser-OH |

| Molecular Formula | C₁₈H₁₄D₃NO₅[1] | C₁₈H₁₇NO₅[2] |

| Molecular Weight | 330.35 g/mol [1] | 327.33 g/mol [2] |

| CAS Number | 1380308-48-4[1] | 73724-45-5[2] |

| Appearance | White to off-white solid[1] | White to light yellow crystal powder |

| Melting Point | Not available | 80-90 °C[2] |

| Solubility | Not available | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[3] |

| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).[1] | 2-8°C |

Chemical Structure

The structure of this compound consists of a serine amino acid backbone with three deuterium (B1214612) atoms replacing the three hydrogen atoms on the β-carbon. The α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process: the deuteration of serine followed by the protection of the amino group with an Fmoc moiety.

Step 1: Deuteration of DL-Serine

This protocol is based on a general method for the platinum-catalyzed hydrogen-deuterium exchange.[4]

-

Materials:

-

DL-Serine

-

Platinum on carbon (Pt/C, 3 wt% Pt)

-

Deuterium oxide (D₂O)

-

2-Propanol

-

Celite

-

Ethanol

-

-

Procedure:

-

In a suitable reactor, combine DL-serine (1 g), Pt/C (0.40 g, 0.06 mmol), 2-propanol (4 mL), and D₂O (40 mL).

-

Heat the mixture to 100°C and stir continuously for 24 hours.

-

After cooling to room temperature, filter the mixture through Celite to remove the Pt/C catalyst.

-

Wash the Celite pad with D₂O.

-

Evaporate the combined filtrate and washings to dryness to obtain deuterated DL-serine. The level of deuteration should be confirmed by mass spectrometry and NMR.

-

Step 2: Fmoc Protection of Deuterated Serine

This is a standard procedure for the Fmoc protection of an amino acid.[5]

-

Materials:

-

Deuterated DL-Serine (from Step 1)

-

Sodium carbonate (Na₂CO₃)

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve the deuterated DL-serine in a 10% aqueous solution of sodium carbonate and cool the solution in an ice bath.

-

Slowly add a solution of Fmoc-OSu in 1,4-dioxane to the cooled serine solution with vigorous stirring.

-

Allow the mixture to stir for 1 hour at room temperature.

-

Wash the mixture with ethyl acetate to remove byproducts.

-

Acidify the aqueous layer with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over magnesium sulfate, and evaporate the solvent to yield Fmoc-DL-Ser-OH-d3 as a white solid. Purification can be achieved by recrystallization or column chromatography.

-

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The following is a general protocol.

-

Materials and Reagents:

-

This compound

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) or Collidine

-

Coupling reagents (e.g., HBTU, HCTU, HATU)

-

Appropriate resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal carboxylic acid)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

-

Cold diethyl ether

-

-

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc group.

-

Amino Acid Coupling:

-

Dissolve this compound (typically 3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HCTU) in DMF.

-

Add a base (e.g., DIPEA, collidine) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by high-performance liquid chromatography (HPLC).

-

Considerations for Using Deuterated Amino Acids:

The primary consideration when using deuterated amino acids in SPPS is the potential for a kinetic isotope effect (KIE). The increased mass of deuterium can sometimes lead to slower reaction rates for both the deprotection and coupling steps. This may result in incomplete reactions and the formation of deletion sequences. To mitigate this, it is advisable to:

-

Extend reaction times: Doubling the standard deprotection and coupling times for the deuterated residue is a reasonable starting point.

-

Double couple: Perform the coupling step for the deuterated amino acid twice to ensure complete incorporation.

-

Use a more potent coupling reagent: Consider using a phosphonium- or iminium-based reagent like HATU or PyBOP, especially if steric hindrance is a concern.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for incorporating this compound into a peptide via solid-phase synthesis.

Caption: Workflow for SPPS using this compound.

References

Synthesis of Deuterium-Labeled Fmoc-Serine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled N-α-(9-fluorenylmethoxycarbonyl)-serine (Fmoc-serine). The incorporation of deuterium (B1214612) into amino acids is a critical tool in pharmaceutical research for studying reaction mechanisms, enhancing pharmacokinetic profiles of peptide-based drugs, and as internal standards for quantitative mass spectrometry. This document outlines a robust two-stage synthetic strategy, commencing with the deuteration of serine followed by its N-α-Fmoc protection. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate practical application in a research and development setting.

Synthetic Strategy Overview

The synthesis of deuterium-labeled Fmoc-serine is most effectively achieved through a two-step process:

-

Deuteration of Serine: Introduction of deuterium atoms into the serine molecule. A common and effective method is the heterogeneous platinum-catalyzed hydrogen-deuterium (H-D) exchange.

-

Fmoc Protection: Attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to the α-amino group of the deuterated serine.

This approach allows for the preparation of Fmoc-serine with deuterium labels at various positions, depending on the deuteration strategy employed. This guide will focus on the synthesis of L-Serine-2,3,3-d3 followed by its Fmoc protection.

Data Presentation

Table 1: Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| L-Serine | ≥99% | Standard Supplier | |

| Platinum on carbon (Pt/C) | 10 wt. % | Standard Supplier | |

| Deuterium oxide (D₂O) | 99.9 atom % D | Standard Supplier | |

| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | ≥99% | Standard Supplier | Alternatively, Fmoc-OSu can be used. |

| Sodium carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Standard Supplier | |

| 1,4-Dioxane (B91453) | Anhydrous, ≥99.8% | Standard Supplier | |

| Ethyl acetate (B1210297) (EtOAc) | ACS Grade | Standard Supplier | |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Standard Supplier | |

| Brine | Saturated NaCl solution | N/A | |

| Magnesium sulfate (B86663) (MgSO₄) | Anhydrous | Standard Supplier |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield | Isotopic Enrichment |

| 1 | Deuteration of L-Serine | L-Serine, Pt/C | D₂O | 140-150 | 24 | >90% | >98% |

| 2 | Fmoc Protection | L-Serine-d₃, Fmoc-Cl, Na₂CO₃ | 1,4-Dioxane/Water | 0 to RT | 1-2 | ~88% | Maintained |

Experimental Protocols

Step 1: Platinum-Catalyzed H-D Exchange for the Synthesis of L-Serine-d₃

This protocol describes the deuteration of L-serine at the Cα and Cβ positions through a heterogeneous catalytic exchange reaction.

Procedure:

-

In a high-pressure reaction vessel, combine L-serine (1.0 g, 9.5 mmol) and 10% platinum on carbon (Pt/C, 0.2 g).

-

Add deuterium oxide (D₂O, 20 mL).

-

Seal the vessel and heat the mixture to 140-150 °C with vigorous stirring for 24 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with a small amount of D₂O.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield a white solid.

-

To ensure complete H-D exchange, the solid can be redissolved in D₂O and the solvent evaporated again. This step should be repeated twice.

-

Dry the resulting white solid, L-Serine-d₃, under high vacuum.

Characterization:

-

Mass Spectrometry (MS): To confirm the incorporation of three deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of signals corresponding to the α- and β-protons. ²H NMR will show signals for the incorporated deuterium.

Step 2: Synthesis of Fmoc-L-Serine-d₃

This protocol details the N-α-Fmoc protection of the synthesized L-Serine-d₃.[1]

Procedure:

-

Dissolve L-Serine-d₃ (1.0 g, 9.25 mmol) in a 10% aqueous solution of sodium carbonate (15 mL) in a flask.

-

Cool the solution in an ice bath.

-

In a separate flask, dissolve 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 2.4 g, 9.28 mmol) in 1,4-dioxane (15 mL).

-

Slowly add the Fmoc-Cl solution to the cooled L-Serine-d₃ solution with vigorous stirring over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

After the reaction is complete (monitored by TLC), wash the mixture with ethyl acetate (2 x 20 mL) to remove byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to yield Fmoc-L-Serine-d₃ as a white solid.

Purification:

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel.

Characterization:

-

MS: To confirm the molecular weight of the final product.

-

NMR: To verify the presence of the Fmoc group and the deuterated serine backbone. Commercially available Fmoc-L-Serine-[d3] can be used as a reference standard.[]

Mandatory Visualizations

Caption: Overall synthetic workflow for deuterium-labeled Fmoc-serine.

Caption: Experimental workflow for the deuteration of L-serine.

Caption: Experimental workflow for the Fmoc protection of L-Serine-d₃.

References

In-Depth Technical Guide: Fmoc-Ser-OH-d3 for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Ser-OH-d3, a deuterated derivative of Fmoc-L-serine, an essential building block in solid-phase peptide synthesis (SPPS). This guide covers supplier information, purity specifications, and detailed experimental protocols for quality assessment, designed to assist researchers in sourcing and utilizing this critical reagent.

Introduction to this compound

This compound is a stable isotope-labeled amino acid derivative used in the synthesis of peptides. The incorporation of deuterium (B1214612) (d3) at the β-carbon of the serine residue provides a valuable tool for a range of applications, including:

-

Metabolic Stability Studies: Deuteration can alter the pharmacokinetic profile of a peptide by slowing down metabolic degradation at the labeled site.

-

Quantitative Proteomics: As an internal standard in mass spectrometry-based proteomics, this compound allows for precise quantification of its non-deuterated counterpart.

-

NMR Spectroscopy: The deuterium label can serve as a probe in nuclear magnetic resonance (NMR) studies to investigate peptide structure and dynamics.

Supplier and Purity Information

Sourcing high-purity this compound is critical for the successful synthesis of high-quality peptides. While specific purity data for the deuterated form is not always readily available from suppliers' websites, several companies list the product. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase to obtain detailed purity information.

Potential Suppliers of this compound:

-

Fisher Scientific (distributor for eMolecules)

-

MedchemExpress

Typical Purity Specifications for Standard Fmoc-Amino Acids:

The purity of Fmoc-amino acids is typically assessed by a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The table below summarizes typical purity specifications for standard, non-deuterated Fmoc-amino acids, which can serve as a benchmark when evaluating this compound.

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity | ≥ 99.0% | HPLC |

| Enantiomeric Purity | ≥ 99.8% (L-isomer) | Chiral HPLC |

| Identity | Conforms to structure | ¹H NMR, MS |

| Water Content | ≤ 1.0% | Karl Fischer |

| Residual Solvents | Varies by solvent | GC-MS |

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound is essential. The following are detailed methodologies for key experiments.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to prepare a stock solution.

-

Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for injection.

-

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 20% B to 80% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV absorbance at 265 nm and 301 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the percentage purity by dividing the peak area of the main component (this compound) by the total peak area of all components and multiplying by 100.

-

Enantiomeric Purity Determination by Chiral HPLC

Objective: To determine the enantiomeric purity of this compound, ensuring the absence of the D-enantiomer.

Methodology:

-

Sample Preparation: Prepare the sample as described in the chemical purity determination protocol.

-

Chiral HPLC System and Conditions:

-

Column: A suitable chiral stationary phase (CSP) column (e.g., based on cyclodextrin (B1172386) or polysaccharide derivatives).

-

Mobile Phase: A mixture of hexane (B92381) and isopropanol, with a small amount of an acidic or basic modifier, as recommended by the column manufacturer.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV absorbance at 265 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

The two enantiomers will be resolved into two separate peaks.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100, where Area_L and Area_D are the peak areas of the L- and D-enantiomers, respectively.

-

Identity Confirmation by ¹H NMR and Mass Spectrometry

Objective: To confirm the chemical structure and isotopic labeling of this compound.

Methodology - ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Data Analysis: The spectrum should be consistent with the structure of Fmoc-Ser-OH. The key indicator of successful deuteration will be the significant reduction or absence of the proton signals corresponding to the β-methylene group of the serine side chain.

Methodology - Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

-

Data Acquisition: Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS) in negative ion mode.

-

Data Analysis: The mass spectrum should show a prominent peak corresponding to the [M-H]⁻ ion of this compound. The measured mass-to-charge ratio (m/z) should be approximately 3 units higher than that of the non-deuterated Fmoc-Ser-OH.

Visualizing Workflows and Pathways

The following diagrams illustrate key processes relevant to the use of this compound in research.

Caption: Quality control workflow for this compound from sourcing to peptide synthesis.

Applications of Deuterated Amino Acids in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of deuterated amino acids in proteomics. It is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the core principles, experimental methodologies, and data interpretation associated with the use of deuterium (B1214612) labeling in protein analysis. This guide delves into the prevalent techniques, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and metabolic labeling with heavy water (D₂O), offering detailed protocols and quantitative data to facilitate the integration of these powerful methods into research and development workflows.

Introduction to Deuterated Amino Acids in Proteomics

Stable isotope labeling has revolutionized the field of quantitative proteomics by enabling the accurate comparison of protein abundance between different biological samples. Deuterium (²H), a stable isotope of hydrogen, serves as a valuable tool for labeling amino acids and, consequently, entire proteomes. The introduction of deuterated amino acids into proteins allows for their differentiation by mass spectrometry (MS) from their non-labeled counterparts, facilitating precise relative and absolute quantification.

The primary applications of deuterated amino acids in proteomics include:

-

Quantitative analysis of protein expression: Comparing protein levels between different cellular states, such as healthy versus diseased or treated versus untreated.[1]

-

Protein turnover studies: Measuring the rates of protein synthesis and degradation, providing insights into protein homeostasis.[2][3][4][5][6][7]

-

Analysis of post-translational modifications (PTMs): Quantifying changes in PTMs like phosphorylation and methylation.

-

Protein-protein interaction studies: Distinguishing specific interaction partners from non-specific background proteins.

This guide will explore the two most prominent methods utilizing deuterated amino acids: SILAC, which involves the metabolic incorporation of labeled amino acids in cell culture, and metabolic labeling with heavy water (D₂O), a versatile in vivo and in vitro labeling strategy.

Key Techniques and Applications

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling technique for quantitative proteomics.[8][9][10][11] The principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic form of a specific essential amino acid. One population is grown in "light" medium containing the natural, unlabeled amino acid, while the other is grown in "heavy" medium supplemented with a deuterated version of the same amino acid (e.g., deuterated leucine).[9][12] After a sufficient number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.

The two cell populations can then be subjected to different experimental conditions. Subsequently, the cell lysates are combined in a 1:1 ratio, and the proteins are extracted, digested (typically with trypsin), and analyzed by LC-MS/MS. The mass spectrometer detects pairs of chemically identical peptides that differ only in mass due to the isotopic label. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[13]

Advantages of SILAC:

-

High accuracy and precision: As the samples are mixed at an early stage, variations from sample preparation are minimized.[13]

-

In vivo labeling: The labeling occurs during normal cell growth, closely mimicking the biological system.

-

Multiplexing capabilities: While traditional SILAC compares two conditions, it can be extended to compare up to five conditions.[1]

Considerations for using Deuterated Amino Acids in SILAC:

A notable consideration when using deuterated amino acids in SILAC is the potential for a chromatographic shift during reverse-phase liquid chromatography. Deuterated peptides can elute slightly earlier than their non-deuterated counterparts, which may affect the accuracy of quantification if not properly addressed during data analysis.[12] Modern software can account for this shift, but it remains an important factor to consider.

The following diagram illustrates the typical workflow for a SILAC experiment using deuterated leucine.

References

- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 2. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. TurnoveR: A Skyline External Tool for Analysis of Protein Turnover in Metabolic Labeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 13. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fmoc-Ser-OH-d3 as a Tracer in Unraveling Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of deuterated serine, specifically in the context of Fmoc-Ser-OH-d3, as a powerful tracer molecule in metabolic studies. By leveraging the principles of stable isotope tracing, researchers can elucidate the intricate dynamics of serine metabolism and its interconnected pathways, providing critical insights for drug development and the understanding of various disease states. This document outlines key experimental protocols, presents quantitative data in a structured format, and provides visual representations of metabolic pathways and experimental workflows.

Introduction to Stable Isotope Tracing with Deuterated Serine

Stable isotope tracing is a fundamental technique in metabolic research that allows for the quantitative analysis of metabolic fluxes. By introducing a molecule labeled with a stable isotope, such as deuterium (B1214612) (²H or d), into a biological system, researchers can track the fate of the atoms through various biochemical reactions. Deuterated serine (Ser-d3) has emerged as a valuable tracer for investigating one-carbon (1C) metabolism. Serine is a central node in cellular metabolism, contributing to the synthesis of nucleotides, amino acids like glycine (B1666218), and serving as a primary source of one-carbon units for methylation reactions.

The use of this compound as a tracer implies a two-fold application. The deuterated serine (Ser-OH-d3) acts as the metabolic tracer that is introduced to the biological system. The fluorenylmethyloxycarbonyl (Fmoc) group, on the other hand, is a well-established derivatizing agent used in analytical chemistry, particularly for enhancing the detection and separation of amino acids in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Therefore, in this context, the Fmoc group is typically introduced during the sample preparation phase, post-metabolite extraction, to facilitate the precise quantification of the deuterated serine and its metabolic products.

Quantitative Data Presentation

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) of downstream metabolites. This data reveals the extent to which the heavy isotope from the tracer has been incorporated into other molecules. The following tables present hypothetical, yet representative, quantitative data from a metabolic tracing experiment using a deuterated serine tracer.

Table 1: Mass Isotopologue Distribution of Serine and Glycine in Cancer Cells

This table illustrates the fractional abundance of different isotopologues of serine and glycine in a cancer cell line cultured with a deuterated serine tracer. M+0 represents the unlabeled metabolite, while M+1, M+2, etc., represent the metabolite with one, two, etc., deuterium atoms incorporated.

| Metabolite | Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Treated) |

| Serine | M+0 | 0.15 | 0.25 |

| M+1 | 0.05 | 0.08 | |

| M+2 | 0.10 | 0.12 | |

| M+3 | 0.70 | 0.55 | |

| Glycine | M+0 | 0.40 | 0.60 |

| M+1 | 0.35 | 0.25 | |

| M+2 | 0.25 | 0.15 |

Data is hypothetical and for illustrative purposes.

Table 2: Metabolic Flux Ratios Calculated from Isotopic Enrichment Data

From the mass isotopologue distribution, key metabolic flux ratios can be calculated to quantify the relative activity of different pathways.

| Metabolic Flux Ratio | Control | Treated |

| Serine to Glycine Conversion | 0.85 | 0.65 |

| Glycine Cleavage System Activity | 0.30 | 0.20 |

| One-Carbon Unit Contribution to Thymidylate | 0.60 | 0.45 |

Data is hypothetical and for illustrative purposes.

Experimental Protocols

A successful metabolic tracing experiment with deuterated serine involves several key steps, from cell culture to data analysis. The following protocols provide a detailed methodology.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare a custom culture medium that is deficient in serine. Supplement this medium with a known concentration of the deuterated serine tracer (e.g., DL-Serine-2,3,3-d3).

-

Labeling: Replace the standard culture medium with the isotope-containing medium and incubate the cells for a predetermined period. The duration of labeling is critical and depends on the metabolic pathway of interest, with pathways like glycolysis reaching isotopic steady-state faster than nucleotide biosynthesis.[3]

Metabolite Extraction

-

Quenching: Rapidly halt metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.

-

Separation: Centrifuge the cell lysate to pellet cellular debris and proteins. The supernatant contains the polar metabolites.

Sample Derivatization with Fmoc-Cl

-

Evaporation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization Reaction: Reconstitute the dried extract in a suitable buffer (e.g., borate (B1201080) buffer, pH 9). Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a non-aqueous solvent like acetonitrile.[1][2]

-

Incubation: Allow the reaction to proceed for a specific time at room temperature.

-

Quenching: Stop the reaction by adding a quenching agent, such as an amine-containing compound.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the derivatized sample into a Liquid Chromatography (LC) system equipped with a suitable column (e.g., a C18 column) to separate the Fmoc-derivatized amino acids.

-

Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor the specific mass-to-charge ratios (m/z) of the unlabeled and deuterated Fmoc-serine and Fmoc-glycine.

-

Data Acquisition: Acquire data in a targeted manner, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), to achieve high sensitivity and specificity.

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks corresponding to each isotopologue.

-

Correction for Natural Abundance: Correct the raw peak areas for the natural abundance of stable isotopes to determine the true isotopic enrichment.

-

Calculation of Fractional Enrichment: Calculate the fractional contribution of each isotopologue to the total pool of the metabolite.

-

Metabolic Flux Analysis: Use the fractional enrichment data to calculate metabolic flux rates and ratios, often with the aid of metabolic modeling software.

Visualizations: Pathways and Workflows

Visualizing the complex relationships in metabolic pathways and the steps in an experimental workflow is crucial for understanding and communication. The following diagrams were generated using the Graphviz DOT language.

Conclusion

The use of deuterated serine, in conjunction with Fmoc derivatization for enhanced analytical sensitivity, provides a robust methodology for dissecting the complexities of serine and one-carbon metabolism.[4][5] The quantitative data derived from such studies, particularly mass isotopologue distributions and metabolic flux rates, are invaluable for understanding cellular physiology in both health and disease. The detailed protocols and visualizations provided in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development and metabolic research, enabling the design and execution of insightful stable isotope tracing experiments. The continued application of these techniques will undoubtedly lead to new discoveries and the identification of novel therapeutic targets.

References

- 1. shimadzu.com [shimadzu.com]

- 2. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isotopic Labeling with Fmoc-Ser-OH-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of deuterated Fmoc-L-Serine (Fmoc-Ser-OH-d3), a critical reagent in modern proteomics and drug development. This isotopically labeled amino acid serves as a valuable tool for precise quantification in mass spectrometry-based analyses, particularly when incorporated into synthetic peptides for use as internal standards.

Introduction to Isotopic Labeling and this compound

Stable isotope labeling is a powerful technique in which non-radioactive heavy isotopes, such as deuterium (B1214612) (²H or D), are incorporated into molecules to act as tracers or internal standards.[1] In quantitative proteomics, stable isotope-labeled amino acids are instrumental for accurate measurement of protein and peptide abundance, enabling the differentiation between the labeled standard and its endogenous, unlabeled counterpart by mass spectrometry.

This compound is a derivative of the amino acid L-serine where three hydrogen atoms have been replaced by deuterium. The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group, making it suitable for solid-phase peptide synthesis (SPPS), a cornerstone of synthetic peptide chemistry. The incorporation of deuterium creates a mass shift that is readily detectable by mass spectrometers, allowing for precise quantification.[]

Synthesis of Fmoc-L-Ser(tBu)-OH-d3

The synthesis of Fmoc-L-Ser-OH-d3, and more practically its tert-butyl protected form, Fmoc-L-Ser(tBu)-OH-d3, for SPPS, is a multi-step process involving the deuteration of L-serine followed by the protection of the amino and side-chain hydroxyl groups.

Deuteration of L-Serine

A common method for introducing deuterium into serine is through catalytic hydrogen-deuterium (H-D) exchange. This process typically involves heating L-serine in the presence of a catalyst, such as platinum on carbon (Pt/C), in a deuterium-rich environment, like deuterium oxide (D₂O).

Experimental Protocol: Platinum-Catalyzed H-D Exchange of L-Serine

-

Reaction Setup: A mixture of L-serine and 3 wt% platinum on carbon (Pt/C) catalyst is prepared in deuterium oxide (D₂O).

-

Heating: The mixture is heated to 100°C and stirred continuously for 24 hours to facilitate the exchange of hydrogen atoms with deuterium.

-

Catalyst Removal: After cooling to room temperature, the mixture is filtered through Celite to remove the Pt/C catalyst. The solution is then passed through a 0.22 μm filter for further purification.

-

Isolation: The filtrate is evaporated to dryness under reduced pressure to yield the deuterated L-serine.

-

Washing: The crude product is washed with ethanol (B145695) to remove any residual organic impurities.

-

Characterization: The level of deuterium incorporation is determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Side-Chain Protection with tert-Butyl (tBu) Group

To prevent unwanted side reactions during peptide synthesis, the hydroxyl group of the serine side chain is protected with a tert-butyl (tBu) group. This is a crucial step as the unprotected hydroxyl group can interfere with the peptide bond formation.

Experimental Protocol: O-tert-butylation of L-Serine-d3

-

Esterification: The deuterated L-serine is first converted to its methyl ester by reacting with thionyl chloride in anhydrous methanol.

-

tert-Butylation: The resulting serine methyl ester hydrochloride is then reacted with isobutene in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent like dichloromethane (B109758) for 48-96 hours to yield O-tert-butyl-L-serine-d3 methyl ester.[3]

-

Saponification: The methyl ester is saponified using a base, such as sodium carbonate, to yield O-tert-butyl-L-serine-d3.

N-terminal Fmoc Protection

The final step in the synthesis is the protection of the α-amino group with the Fmoc group, which is base-labile and ideal for SPPS.

Experimental Protocol: Fmoc Protection of O-tert-butyl-L-serine-d3

-

Dissolution: O-tert-butyl-L-serine-d3 is dissolved in a 10% aqueous solution of sodium carbonate and cooled in an ice bath.

-

Fmocylation: A solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in 1,4-dioxane (B91453) is slowly added to the cooled serine solution with vigorous stirring.[4]

-

Reaction: The reaction mixture is stirred at room temperature for 1-2 hours.

-

Purification: The mixture is washed with ethyl acetate (B1210297) to remove byproducts. The aqueous layer is then acidified with 1 M HCl, and the product is extracted with ethyl acetate.

-

Isolation: The organic layer is washed with brine, dried over magnesium sulfate, and the solvent is evaporated to yield Fmoc-L-Ser(tBu)-OH-d3 as a white solid.

Quantitative Data: Synthesis of Fmoc-L-Ser(tBu)-OH-d3

| Step | Product | Typical Yield (%) | Isotopic Purity (%) |

| Deuteration | L-Serine-d3 | >90 | >98 atom % D |

| tert-Butylation | O-tert-butyl-L-serine-d3 | 70-80 | >98 atom % D |

| Fmoc Protection | Fmoc-L-Ser(tBu)-OH-d3 | 85-95 | >98 atom % D |

Note: Yields and purity are illustrative and can vary based on reaction conditions and purification methods.

Diagram: Synthetic Pathway for Fmoc-L-Ser(tBu)-OH-d3

Caption: Synthetic route to Fmoc-L-Ser(tBu)-OH-d3.

Application of Fmoc-L-Ser(tBu)-OH-d3 in Quantitative Proteomics

Fmoc-L-Ser(tBu)-OH-d3 is primarily used in solid-phase peptide synthesis to create isotopically labeled peptides. These synthetic peptides serve as ideal internal standards for the absolute quantification of their endogenous, non-labeled counterparts in complex biological samples using mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-L-Ser(tBu)-OH-d3 into a peptide chain follows the standard Fmoc-SPPS protocol.

Experimental Protocol: Incorporation of Fmoc-L-Ser(tBu)-OH-d3 into a Peptide

-

Resin Preparation: A suitable resin (e.g., Rink Amide for C-terminal amide peptides) is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a 20% solution of piperidine (B6355638) in DMF.[5]

-

Amino Acid Activation: In a separate vessel, Fmoc-L-Ser(tBu)-OH-d3 is activated by a coupling reagent (e.g., HBTU, HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Coupling: The activated Fmoc-L-Ser(tBu)-OH-d3 solution is added to the deprotected resin, and the mixture is agitated to facilitate peptide bond formation.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents.

-

Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tBu group on the deuterated serine) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[4]

-

Purification and Characterization: The crude peptide is precipitated, purified by high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by mass spectrometry.

Diagram: SPPS Cycle for Incorporating Fmoc-L-Ser(tBu)-OH-d3

Caption: Iterative cycle of solid-phase peptide synthesis.

Quantitative Mass Spectrometry Workflow

The synthesized deuterated peptide is used as an internal standard for the quantification of the target peptide in a biological sample.

Experimental Protocol: Quantitative Analysis using a Deuterated Peptide Standard

-

Sample Preparation: A known amount of the purified deuterated peptide standard is spiked into the biological sample (e.g., plasma, cell lysate).

-

Protein Digestion: If quantifying a peptide from a protein, the sample is subjected to enzymatic digestion (e.g., with trypsin) to generate the target peptide.

-

Sample Cleanup: The sample is purified, typically using solid-phase extraction (SPE), to remove interfering substances.

-

LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The labeled and unlabeled peptides co-elute from the LC column and are detected by the mass spectrometer.

-

Quantification: The ratio of the peak areas of the endogenous (light) peptide to the deuterated (heavy) internal standard is used to calculate the exact concentration of the endogenous peptide based on a calibration curve.[6]

Quantitative Data: Mass Spectrometry Analysis

| Peptide | Precursor Ion (m/z) | Fragment Ion (m/z) |

| Endogenous (Light) | X | Y |

| Deuterated (Heavy) | X + 3 | Y' (may or may not have mass shift) |

Note: The mass shift of the precursor ion will be +3 Da for a d3-labeled serine. The mass shift of the fragment ions will depend on whether the deuterium atoms are retained on the fragmented portion.

Diagram: Quantitative Proteomics Workflow

Caption: Workflow for quantitative analysis using a labeled standard.

Signaling Pathways and Applications

The use of deuterated peptide standards synthesized with this compound is particularly valuable in studying signaling pathways where protein phosphorylation plays a key role. For instance, quantifying the phosphorylation of a specific serine residue on a protein involved in a kinase cascade can provide insights into the activation state of that pathway.

Example Application: Quantifying Phosphorylation in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. The phosphorylation of key proteins like ERK on specific serine/threonine residues is a hallmark of pathway activation.

A synthetic peptide corresponding to a phosphorylation site on an ERK substrate, containing a d3-labeled serine, can be used to accurately quantify the level of phosphorylation of that substrate in response to a specific stimulus. This allows researchers to dissect the dynamics of the MAPK pathway with high precision.

Diagram: MAPK Signaling Pathway and Point of Quantification

Caption: MAPK pathway with targeted quantification of phosphorylation.

Conclusion

This compound is a versatile and powerful tool for researchers in proteomics and drug development. Its synthesis, while requiring multiple steps, provides a high-purity reagent for the creation of deuterated peptide standards. These standards are indispensable for accurate and precise quantification of peptides and post-translational modifications by mass spectrometry, enabling a deeper understanding of complex biological processes and facilitating the development of novel therapeutics.

References

A Technical Guide to Fmoc-Ser-OH-d3 for Quantitative NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of deuterated N-α-Fmoc-L-serine (Fmoc-Ser-OH-d3) as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While specific certified reference material data for this compound is not broadly available in public literature, this document outlines the principles, best practices, and a generalized experimental protocol for its use in the precise quantification of peptides, amino acid derivatives, and other organic molecules.

Introduction to Quantitative NMR (qNMR)

Quantitative NMR spectroscopy is a powerful analytical technique for determining the concentration or purity of a substance. Unlike chromatographic methods that often require reference standards for each analyte, qNMR can provide direct, SI-traceable quantification.[1][2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[4] When an internal standard of known purity and weight is added to a sample of known weight, the purity or concentration of the analyte can be calculated with high accuracy and precision.[5]

This compound as a qNMR Internal Standard

The ideal internal standard for ¹H qNMR should possess several key characteristics to ensure accurate and reliable results.[1][6][7] this compound, a deuterated version of the commonly used protected amino acid, is a promising candidate for several reasons. The introduction of deuterium (B1214612) at a specific position (in this case, likely on the beta-carbon, creating -CHD-OD or -CD2-OH) shifts the resonance of the corresponding protons out of the ¹H spectrum, simplifying the spectrum and reducing the likelihood of signal overlap with the analyte.

Table 1: Properties of an Ideal qNMR Internal Standard and the Suitability of this compound

| Property | Requirement | Rationale for this compound |

| High Purity | Certified purity of ≥99% to avoid interference from impurities.[8] | Assumed to be available as a high-purity standard for this application. Purity would need to be certified by a primary method. |

| Chemical Stability | Must not react with the analyte, solvent, or other components in the NMR tube.[1][9] | The Fmoc and hydroxyl groups offer potential sites for reaction; compatibility with the analyte and solvent must be verified. |

| Good Solubility | Must be completely soluble in the chosen deuterated solvent along with the analyte.[6][7] | Fmoc-protected amino acids generally have good solubility in common organic NMR solvents like DMSO-d₆ or CDCl₃. |

| Simple NMR Spectrum | Should have a simple spectrum with at least one well-resolved signal, preferably a singlet, in a region free of analyte signals.[6] | The Fmoc group provides distinct aromatic protons that can be used for quantification. The deuteration further simplifies the aliphatic region. |

| Appropriate Molecular Weight | A higher molecular weight minimizes weighing errors. | With a molecular weight over 300 g/mol , it allows for accurate weighing. |

| Non-hygroscopic and Non-volatile | Should be stable under ambient conditions for accurate weighing.[6] | Fmoc-amino acids are generally stable solids. |

Experimental Protocol for qNMR using this compound

This section provides a detailed, generalized methodology for using this compound as an internal standard for the purity determination of a hypothetical analyte.

Materials and Equipment

-

Analyte: The compound to be quantified.

-

Internal Standard: this compound of certified high purity.

-

Deuterated Solvent: e.g., DMSO-d₆, CDCl₃, MeOD-d₄ (chosen for optimal solubility of both analyte and standard, and minimal signal overlap).

-

High-precision analytical balance: Capable of weighing to at least 0.01 mg.

-

NMR Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

High-quality NMR tubes.

-

Volumetric flasks and pipettes.

Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.

-

Drying: Dry the analyte and this compound to a constant weight under vacuum to remove any residual solvents or moisture.

-

Weighing: Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into a clean, dry vial. Record the exact weight.

-

Analyte Addition: Accurately weigh a suitable amount of the analyte into the same vial to achieve a molar ratio of approximately 1:1 with the internal standard. Record the exact weight.

-

Dissolution: Add a precise volume of the deuterated solvent (e.g., 0.75 mL) to the vial. Ensure complete dissolution of both the analyte and the internal standard, using gentle vortexing if necessary.

-

Transfer: Transfer the solution to a high-quality NMR tube.

Caption: Workflow for qNMR Sample Preparation.

NMR Data Acquisition

The acquisition parameters must be optimized to ensure the signal intensities are truly quantitative.

-

Spectrometer Setup: Tune and shim the spectrometer for optimal magnetic field homogeneity.

-

Temperature Control: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

-

Pulse Sequence: Use a standard 1D proton pulse sequence (e.g., zg30).

-

Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard signals being quantified. A conservative value of 30-60 seconds is often used.[4][10]

-

Pulse Angle: Use a 90° pulse for maximum signal excitation.

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8-64) to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

-

Spectral Width: Set a spectral width that encompasses all signals of interest.

Table 2: Recommended NMR Acquisition Parameters for qNMR

| Parameter | Recommended Value | Rationale |

| Pulse Angle | 90° | Ensures maximum and uniform excitation of all protons. |

| Relaxation Delay (d1) | ≥ 5 x T₁ (longest) | Allows for full relaxation of all nuclei between scans, ensuring signal intensity is proportional to concentration.[10] |

| Number of Scans (NS) | 8 - 64 (or more) | To achieve a high signal-to-noise ratio for accurate integration. |

| Receiver Gain | Optimized | Set to avoid signal clipping. |

| Temperature | Constant (e.g., 298 K) | Avoids shifts in signal positions and changes in equilibrium. |

Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function with minimal line broadening (e.g., LB = 0.3 Hz) before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum manually and perform a thorough baseline correction across the entire spectrum.

-

Signal Integration: Integrate the selected, well-resolved signals for both the analyte and this compound. The integration regions should be consistent and cover the entire signal, including any ¹³C satellites.

-

Purity Calculation: The purity of the analyte can be calculated using the following formula:

Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

-

P = Purity (in % w/w)

-

I = Integral value of the signal

-

N = Number of protons contributing to the integrated signal

-

M = Molar mass

-

m = Mass

-

analyte = The compound of interest

-

std = The internal standard (this compound)

-

Caption: qNMR Data Processing and Analysis Workflow.

Considerations and Best Practices

-

Signal Selection: Choose signals for quantification that are sharp, symmetrical, and well-separated from other signals in the spectrum. For this compound, the aromatic protons of the Fmoc group are often good candidates.

-

Solvent Purity: Use high-purity deuterated solvents to avoid extraneous signals.

-

Method Validation: For routine analysis, the qNMR method should be validated for linearity, precision, accuracy, and specificity.

-

Replicates: Prepare and analyze at least three independent samples to assess the reproducibility of the method.[2]

-

Deuterium NMR (²H NMR): For highly deuterated standards, ²H NMR can be used as an alternative or complementary technique for purity assessment and structural verification of the standard itself.[11]

Conclusion

This compound presents a valuable potential tool as an internal standard in quantitative ¹H NMR spectroscopy, particularly for the analysis of complex molecules like peptides and their derivatives where spectral overlap can be a significant challenge. By following a carefully optimized and validated experimental protocol, researchers can leverage the principles of qNMR to achieve highly accurate and precise quantification. While this guide provides a comprehensive framework, the specific parameters and conditions must be tailored to the analyte and instrumentation in use.

References

- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 2. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 4. rssl.com [rssl.com]

- 5. youtube.com [youtube.com]

- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Role of Fmoc-Ser-OH-d3 in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a cornerstone of modern quantitative analysis in the life sciences. The incorporation of isotopically labeled amino acids, such as Fmoc-L-Serine-d3 (Fmoc-Ser-OH-d3), into synthetic peptides provides an unparalleled tool for high-precision quantification in complex biological matrices. This technical guide details the role, application, and methodologies associated with this compound in peptide synthesis and subsequent bioanalytical applications. We provide an in-depth overview of its core properties, detailed experimental protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage the power of deuterated amino acids for robust and reliable peptide quantification.

Introduction to Stable Isotope Labeling with this compound

In the fields of proteomics, drug metabolism, and pharmacokinetics (DMPK), accurate quantification of peptides and proteins is paramount. Stable Isotope Labeled (SIL) compounds, particularly deuterated molecules, have become the gold standard for quantitative mass spectrometry. This compound is a deuterated analogue of the standard Fmoc-protected serine used in peptide synthesis, where three hydrogen atoms have been replaced by deuterium (B1214612).

The fundamental principle behind its use is isotope dilution mass spectrometry. A known quantity of a peptide synthesized with this compound (the "heavy" internal standard) is spiked into a biological sample containing the endogenous, non-labeled peptide (the "light" analyte). Because the heavy and light peptides are chemically and physically almost identical, they exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. Any sample loss or variation in instrument response affects both species equally. The mass spectrometer can distinguish between the two due to the mass difference imparted by the deuterium atoms. By measuring the ratio of the signal from the light analyte to the heavy standard, precise and accurate quantification can be achieved, effectively correcting for matrix effects and procedural variability.

Core Properties of this compound

This compound is specifically designed for seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflows. The key difference is the increased mass due to deuterium labeling. The most common form is Fmoc-L-Serine(2,3,3-d3)-OH, ensuring the deuterium atoms are on the carbon backbone and are not exchangeable.

| Property | Value | Reference |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-L-serine-2,3,3-d3 | N/A |

| Molecular Formula | C₁₈H₁₄D₃NO₅ | [Source 3] |

| Molecular Weight | ~330.35 g/mol | [Source 3] |

| Mass Shift vs. Unlabeled | +3 Da | N/A |

| Isotopic Purity | Typically >99% | [Source 6] |

| Appearance | White to off-white solid | [Source 3] |

| Primary Application | Internal standard for quantitative MS analysis | [Source 1, 3] |

Key Applications

The use of peptides incorporating d3-serine is critical in several high-stakes research and development areas:

-

Quantitative Proteomics: Used as internal standards for the absolute quantification of specific proteins in complex mixtures like cell lysates or plasma. This is vital for biomarker validation and understanding disease pathways.

-

Pharmacokinetic (PK) Studies: Essential for tracking the absorption, distribution, metabolism, and excretion (ADME) of therapeutic peptides. By using a deuterated version of the therapeutic peptide as an internal standard, researchers can obtain highly accurate concentration-time profiles.

-

Drug Metabolism Studies: Helps in the identification and quantification of peptide metabolites.

-

Clinical Diagnostics: Employed in the development of robust, high-precision clinical assays for peptide-based biomarkers.

Experimental Protocols

Protocol 1: Incorporation of this compound via Manual Fmoc-SPPS

This protocol outlines the manual incorporation of a single this compound residue into a growing peptide chain on a solid-phase resin. The procedure is nearly identical to that for a standard amino acid, with a potential recommendation for extended coupling times to counteract any minor kinetic isotope effect.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-amino acids

-

Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

-

Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Reaction Vessel: Fritted glass peptide synthesis vessel

Procedure:

-

Resin Swelling: Place the desired amount of resin in the reaction vessel. Swell the resin in DMF for 1 hour with gentle agitation. Drain the solvent.

-

Fmoc Deprotection (of the preceding residue):

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 3 minutes. Drain.

-

Add a fresh aliquot of 20% piperidine/DMF solution.

-

Agitate for 10-15 minutes. Drain the solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HCTU (3-4 eq.), and DIPEA (6-8 eq.) in a minimal amount of DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture at room temperature. A standard coupling time is 1-2 hours. For deuterated amino acids, extending this to 3-4 hours or performing a "double coupling" (repeating the step) can ensure the reaction proceeds to completion.

-

To monitor completion, a Kaiser test can be performed on a small sample of beads.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane, 2.5% Water).

-

Purification: The crude peptide is precipitated with cold ether, collected, and purified using reverse-phase HPLC.

Protocol 2: Quantitative Analysis by LC-MS/MS using a d3-Serine Labeled Peptide Standard

This protocol describes a general workflow for quantifying a target peptide ("Analyte-Light") in a plasma sample using a d3-serine labeled internal standard ("Analyte-Heavy").

Materials:

-

Biological Matrix (e.g., human plasma)

-

Purified Analyte-Heavy peptide (from Protocol 1)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein Precipitation Agent: Trichloroacetic acid (TCA) or cold ACN.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Spike in a known amount of the Analyte-Heavy internal standard solution (e.g., 10 µL of a 100 ng/mL solution). Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitate.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

System: UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient might run from 5% to 60% Mobile Phase B over 5-10 minutes.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

-

MRM Transition Setup:

-

The mass spectrometer is programmed to specifically monitor the precursor-to-product ion transitions for both the light and heavy versions of the peptide.

-